1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and ethenyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the ethenyl group can be added through Heck or Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-ethenyl-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Methyl group instead of ethenyl group.
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: Phenyl group instead of ethenyl group
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
786727-24-0 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h2-7H,1H2,(H,16,17) |
InChI Key |
MTINROWVFRUPCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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